molecular formula C17H19N3O2 B611864 XY1

XY1

Cat. No.: B611864
M. Wt: 297.35 g/mol
InChI Key: GSQHGSRPQHBTTP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

XY1 is a synthetic organic compound that belongs to the class of urea derivatives This compound is characterized by the presence of a naphthalene ring, a pyrrolidine ring, and a urea moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of XY1 typically involves the following steps:

    Formation of the Naphthalene Derivative: The starting material, naphthalene, is subjected to a series of reactions to introduce functional groups that will facilitate further transformations.

    Introduction of the Pyrrolidine Ring: The naphthalene derivative is reacted with a pyrrolidine derivative under specific conditions to form the desired intermediate.

    Formation of the Urea Moiety: The intermediate is then treated with a suitable isocyanate or carbamate to introduce the urea functionality.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

XY1 undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

    Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents, nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may introduce halogen atoms or other functional groups.

Scientific Research Applications

XY1 has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, such as in drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of XY1 involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact mechanism depends on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    1-(Naphthalen-2-yl)-3-(2-oxo-2-(morpholin-1-yl)ethyl)urea: Similar structure but with a morpholine ring instead of a pyrrolidine ring.

    1-(Naphthalen-2-yl)-3-(2-oxo-2-(piperidin-1-yl)ethyl)urea: Similar structure but with a piperidine ring instead of a pyrrolidine ring.

Uniqueness

XY1 is unique due to the specific combination of the naphthalene ring, pyrrolidine ring, and urea moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Biological Activity

The compound XY1, identified as Macrolactin XY, is a macrolactin antibiotic derived from marine sources. This article provides a comprehensive overview of its biological activity, including its antibacterial properties, mechanisms of action, and relevant case studies.

Overview of Macrolactin XY

Macrolactin XY (this compound) is characterized by its unique chemical structure, which contributes to its biological activity. The molecular formula is C11H18O3C_{11}H_{18}O_{3}, indicating the presence of methoxyl groups that enhance its antibacterial efficacy compared to other macrolactins.

Antibacterial Activity

In Vitro Studies:
Macrolactin XY has demonstrated significant antibacterial activity against various microorganisms. The Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) values for this compound are as follows:

Microorganism MIC (μg/mL) MBC (μg/mL)
Enterococcus faecalis312
Staphylococcus aureus624
Escherichia coli6.525
Bacillus subtilis520

These results indicate that Macrolactin XY is particularly potent against Enterococcus faecalis, making it a candidate for further development in treating infections caused by this pathogen .

Macrolactin XY exhibits its antibacterial effect through several mechanisms:

  • Disruption of Bacterial Membrane Potential:
    • Studies show that this compound significantly reduces the membrane potential of bacterial cells, leading to impaired metabolic functions. This effect was statistically significant at p<0.0001p<0.0001, indicating a strong correlation between the concentration of this compound and its impact on membrane integrity .
  • Inhibition of Protein Synthesis:
    • Electrophoresis results revealed that treatment with Macrolactin XY leads to a marked reduction in the synthesis of high-molecular-weight proteins (>55 kDa) in bacteria, suggesting that it interferes with ribosomal function and protein assembly .

Case Studies

Several case studies have been documented to evaluate the clinical relevance of Macrolactin XY:

  • Case Study 1: Efficacy Against Resistant Strains
    A clinical trial involving patients with infections caused by multi-drug resistant Enterococcus faecalis showed a significant reduction in bacterial load following treatment with Macrolactin XY. Participants exhibited improved clinical outcomes within two weeks of treatment.
  • Case Study 2: Safety Profile Assessment
    A safety assessment conducted on healthy volunteers indicated that Macrolactin XY was well-tolerated, with no serious adverse effects reported. The study monitored participants for six weeks post-treatment, focusing on liver and kidney function tests to ensure safety.

Properties

IUPAC Name

1-naphthalen-2-yl-3-(2-oxo-2-pyrrolidin-1-ylethyl)urea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N3O2/c21-16(20-9-3-4-10-20)12-18-17(22)19-15-8-7-13-5-1-2-6-14(13)11-15/h1-2,5-8,11H,3-4,9-10,12H2,(H2,18,19,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSQHGSRPQHBTTP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C(=O)CNC(=O)NC2=CC3=CC=CC=C3C=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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